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molecular formula C13H23NO6 B8352211 3-Tert-butoxycarbonylamino-2,2-dimethyl-succinic acid dimethyl ester

3-Tert-butoxycarbonylamino-2,2-dimethyl-succinic acid dimethyl ester

Cat. No. B8352211
M. Wt: 289.32 g/mol
InChI Key: OFRCEIUYECUKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329699B2

Procedure details

1-methyl ester and 3-tert-butoxycarbonylamino-2,2-dimethyl-succinic acid dimethyl ester (0.47 g, 1.53 mmol) was dissolved in dichloromethane (3 mL) and cooled to −78° C. Diisobutylaluminum hydride (3.4 mL of a 1M dichloromethane solution, 3.4 mmol) was slowly added. The reaction mixture was warmed to room temperature with stirring over 16 h. Additional diisobutylaluminum hydride (a total of 6.8 mL of a 1M solution, 6.8 mmol) was added portionwise over the next 24 h until thin layer chromatography indicated the starting material was consumed. Aqueous ammonium chloride solution and ethyl acetate were added to the reaction, the layers were separated and the aqueous layer was extracted once more with ethyl acetate. The combined organic layers were washed with sodium chloride solution and dried over sodium sulfate. After evaporation, the residue was purified by silica gel chromatography (ethyl acetate/hexanes) to give 104 mg (29%) of (3-hydroxy-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl ester.
[Compound]
Name
1-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]([CH3:19])([CH3:18])[CH:5]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:6](OC)=[O:7].[H-].C([Al+]CC(C)C)C(C)C>ClCCl>[C:14]([O:13][C:11](=[O:12])[NH:10][CH:5]([CH2:6][OH:7])[C:4]([CH3:19])([CH3:18])[CH2:3][OH:2])([CH3:17])([CH3:15])[CH3:16] |f:1.2|

Inputs

Step One
Name
1-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.47 g
Type
reactant
Smiles
COC(C(C(C(=O)OC)NC(=O)OC(C)(C)C)(C)C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring over 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
Aqueous ammonium chloride solution and ethyl acetate were added to the reaction
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted once more with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC(C(CO)(C)C)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 104 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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